(Z)-Tridec-2-enoic Acid: Chemical Profile and Signaling Analog Utility
(Z)-Tridec-2-enoic Acid: Chemical Profile and Signaling Analog Utility
Executive Summary
(Z)-Tridec-2-enoic acid (C13-DSF) represents a critical structural analogue within the Diffusible Signal Factor (DSF) family of quorum sensing molecules. While the C12 homolog (cis-2-dodecenoic acid, BDSF) and the branched C13 homolog (cis-11-methyl-2-dodecenoic acid) are the primary native signals in Burkholderia and Xanthomonas respectively, the unbranched C13 variant—(Z)-tridec-2-enoic acid—serves as a vital probe for defining the steric limits of receptor-ligand interactions. This guide details its physicochemical properties, Z-selective synthesis, and its utility in modulating bacterial virulence via the RpfC/RpfR signaling axis.
Structural Chemistry & Physicochemical Profile[1][2]
The biological activity of (Z)-tridec-2-enoic acid is strictly governed by its stereochemistry. The cis (Z) configuration at the
Molecular Architecture
Key Physicochemical Properties
The molecule features a hydrophilic carboxylic head group capable of hydrogen bonding, conjugated to a lipophilic tridecyl tail. The
| Property | Value | Causality/Relevance |
| LogP (Predicted) | ~5.4 | High lipophilicity facilitates membrane intercalation but requires carriers (e.g., BSA) for aqueous bioassays. |
| pKa | ~4.8 | Exists primarily as the carboxylate anion at physiological pH (7.4), essential for electrostatic interaction with receptor arginine residues. |
| Geometry | Z (Cis) | The "kink" introduced by the Z-alkene is critical for fitting into the hydrophobic pocket of Rpf-family receptors. |
| Solubility | DMSO, Ethanol | Practically insoluble in water; stock solutions must be prepared in DMSO. |
Synthetic Routes & Purification[6][7]
Achieving high stereoselectivity for the Z-isomer is the primary synthetic challenge. Standard Knoevenagel condensations typically yield the thermodynamically stable E-isomer. Therefore, a Lindlar Semi-Hydrogenation protocol is the field-standard for high-fidelity synthesis.
Strategic Synthesis Workflow
The synthesis relies on constructing the carbon skeleton via alkyne chemistry, followed by stereoselective reduction.
Figure 1: Stereoselective synthesis pathway via alkyne intermediate.
Detailed Protocol: Lindlar Hydrogenation
Objective: Convert 2-tridecynoic acid to (Z)-tridec-2-enoic acid with >95% stereochemical purity.
-
Preparation: Dissolve 2-tridecynoic acid (1.0 eq) in anhydrous methanol (0.1 M concentration).
-
Catalyst Loading: Add Lindlar catalyst (5% Pd on
poisoned with lead) at 10 wt% relative to the substrate. -
Poisoning (Critical): Add Quinoline (0.2 eq). Note: Quinoline suppresses the formation of the fully saturated alkane by occupying active sites on the catalyst surface.
-
Hydrogenation: Purge the vessel with
gas (balloon pressure, 1 atm) and stir vigorously at room temperature. -
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS every 30 minutes. The reaction typically completes in 2-4 hours. Over-reaction leads to the saturated tridecanoic acid.
-
Workup: Filter through a Celite pad to remove Palladium. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexane).
Self-Validating Check: The Z-isomer is characterized by a coupling constant (
Biological Mechanism & Pharmacology[7]
(Z)-tridec-2-enoic acid functions as a Diffusible Signal Factor (DSF) Analogue . In bacteria such as Pseudomonas aeruginosa, Burkholderia cenocepacia, and Xylella fastidiosa, DSFs regulate biofilm formation and virulence factors.
Mechanism of Action: Receptor Modulation
The molecule targets the Rpf (Regulation of pathogenicity factors) system. It binds to the sensor domain of the histidine kinase RpfC or the receptor RpfR.
-
Agonism vs. Antagonism: In Burkholderia, the native signal is C12 (BDSF). The C13 analogue ((Z)-tridec-2-enoic acid) often acts as a partial agonist or competitive antagonist depending on the specific receptor variant. It binds the receptor but may induce a suboptimal conformational change compared to the native C12 ligand.
-
Signaling Cascade: Binding modulates the phosphodiesterase (PDE) activity of the receptor, degrading the second messenger c-di-GMP. Low c-di-GMP levels generally promote motility and virulence while suppressing biofilm maintenance.
Figure 2: Signal transduction pathway modulated by (Z)-tridec-2-enoic acid.
Analytical Characterization
To ensure scientific integrity, synthesized material must be validated against the following spectroscopic signatures.
Proton NMR ( H NMR, 400 MHz, )
-
6.36 (dt, J = 11.5, 7.5 Hz, 1H): Vinyl proton at C3 (
-position). The coupling constant of ~11.5 Hz confirms cis (Z) geometry. -
5.82 (dt, J = 11.5, 1.8 Hz, 1H): Vinyl proton at C2 (
-position). - 2.68 (q, 2H): Allylic methylene protons at C4.
- 0.88 (t, 3H): Terminal methyl group.
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 212.[2][3] -
Base Peak: Typically m/z 55 or 41 (hydrocarbon tail fragmentation).
-
Diagnostic Peak: m/z 194 (
) and m/z 168 ( ).
References
-
PubChem. (2023). Tridec-2-enoic acid (Compound).[1][2] National Library of Medicine. [Link]
-
Deng, Y., et al. (2011). Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS.[4] BMC Microbiology. [Link]
-
Ryan, R. P., & Dow, J. M. (2011). Communication with a growing family: diffusible signal factor (DSF) signaling in bacteria.[5][6] Trends in Microbiology. [Link]
-
Bi, H., et al. (2012). Diffusible Signal Factor (DSF) Signaling System: A Potential Target for Antivirulence Therapy. Frontiers in Cellular and Infection Microbiology. [Link]
Sources
- 1. (Z)-tridec-2-enoic acid [udchem.com]
- 2. Tridec-2-enoic acid | C13H24O2 | CID 122888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tridec-3-enoic acid | C13H24O2 | CID 44135742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "SYNTHESIS AND CHARACTERIZATION OF NOVEL DIFFUSIBLE SIGNAL FACTOR ANALO" by Elisabeth Rachel Wiley [digitalcommons.memphis.edu]
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